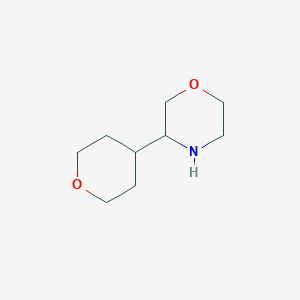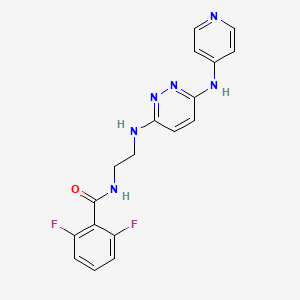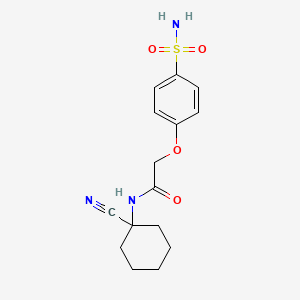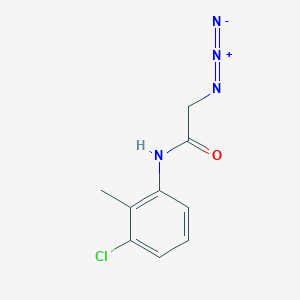
3-(Oxan-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxan-4-yl)morpholine” is a chemical compound with the molecular formula C9H17NO2 . It is a member of the morpholine family, which are heterocyclic organic compounds featuring a ring structure composed of four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of morpholines, including “3-(Oxan-4-yl)morpholine”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .
Molecular Structure Analysis
The molecular structure of “3-(Oxan-4-yl)morpholine” is characterized by a morpholine ring attached to an oxan-4-yl group . The InChI code for this compound is 1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-12-6-3-10-9/h8-10H,1-7H2 .
Chemical Reactions Analysis
Morpholines, including “3-(Oxan-4-yl)morpholine”, can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions with α-haloacid chlorides to form substituted morpholines . Additionally, they can be synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Oxan-4-yl)morpholine” include a molecular weight of 171.24 . It is a liquid at room temperature . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved sources.
Applications De Recherche Scientifique
PI3K-AKT-mTOR Pathway Inhibition : A study by Hobbs et al. (2019) discusses the discovery of a potent non-nitrogen containing morpholine isostere, which showed application in inhibiting the PI3K-AKT-mTOR pathway. This pathway is significant in cancer research and drug development (Hobbs et al., 2019).
Synthesis of Biologically Active Compounds : Mazur, Pitucha, and Rzączyńska (2007) described the synthesis of a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an important intermediate for creating biologically active heterocyclic compounds (Mazur, Pitucha, & Rzączyńska, 2007).
Building Blocks in Medicinal Chemistry : Walker, Eklov, and Bedore (2012) highlighted the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane as a novel morpholine-based building block, particularly useful in medicinal chemistry research due to its similar properties to morpholine (Walker, Eklov, & Bedore, 2012).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents with broad antifungal in vitro activity against various fungal species. This research indicates the potential application of morpholine derivatives in addressing fungal infections (Bardiot et al., 2015).
DNA-Dependent Protein Kinase Inhibitors : Aristegui et al. (2006) discussed the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor in the synthesis of DNA-dependent protein kinase inhibitors, highlighting its role in cancer therapy (Aristegui et al., 2006).
Catalysis and Organic Synthesis : Palchikov (2013) reviewed the synthesis of 1,4-oxazines (morpholines) from various starting materials and their applications in medicinal and organic chemistry as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Safety And Hazards
While specific safety and hazard information for “3-(Oxan-4-yl)morpholine” was not found in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
3-(oxan-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-12-6-3-10-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIZDOPRLFKJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)
![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)



![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide](/img/structure/B2435970.png)
![Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate](/img/structure/B2435971.png)